Pharmacological targets for 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole
Pharmacological targets for 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole
An In-Depth Technical Guide on the Pharmacological Targets of 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole
A Note on the Subject Compound: Direct pharmacological data for the specific molecule, 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole, is not extensively available in the public domain. This guide, therefore, leverages established knowledge of structurally similar pyrazole derivatives to extrapolate and propose potential pharmacological targets and mechanisms of action. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide array of biological activities which are heavily influenced by its substitution patterns.[1][2][3] This document will explore the most probable targets based on the key structural motifs of the query compound: the pyrazole core, the 3-chlorobenzyl group, and the 5-nitro group.
Introduction to Pyrazole Derivatives in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[4] Its structural versatility and ability to form a variety of interactions with biological macromolecules have led to its incorporation into numerous FDA-approved drugs.[3][4] These include agents for a wide range of conditions, highlighting the diverse pharmacological profiles that can be achieved through substitution on the pyrazole ring.[2][5] Derivatives of pyrazole have demonstrated a vast spectrum of activities including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[5][6][7]
The subject of this guide, 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole, possesses distinct chemical features that suggest several potential avenues for biological activity. The chlorobenzyl group can engage in hydrophobic and halogen bonding interactions, the nitro group is a strong electron-withdrawing group that can influence the electronic properties of the pyrazole ring and participate in hydrogen bonding, and the pyrazole core itself can act as a scaffold for orienting these functionalities to interact with specific biological targets.
Potential Pharmacological Targets in Oncology
The anticancer activity of pyrazole derivatives is one of the most extensively studied areas.[8][9] The structural features of 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole suggest two primary classes of targets in oncology: protein kinases and nucleic acids.
Protein Kinase Inhibition
Numerous pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Plausible Kinase Targets:
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Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells. Certain pyrazole derivatives have shown significant inhibitory activity against Aurora-A kinase.[10]
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Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Inhibitors of CDKs, such as CDK2, can halt the cell cycle and prevent tumor growth. Pyrazole-based compounds have been developed as effective CDK2 inhibitors.[10]
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Tyrosine Kinases (e.g., EGFR, HER-2): The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in several cancers. Pyrazole derivatives have been synthesized that show potent inhibition of these tyrosine kinases.[9]
Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase active site, while substituents like the chlorobenzyl group can occupy adjacent hydrophobic pockets, conferring potency and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase.
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Reagent Preparation:
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Prepare a stock solution of 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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Prepare solutions of the target kinase, the appropriate substrate peptide, and ATP in the kinase buffer.
-
-
Assay Procedure:
-
Dispense the test compound across a range of concentrations into a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
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Add the kinase and substrate peptide solution to all wells and incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
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Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of remaining ATP by adding a luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
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-
Data Analysis:
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Calculate the percentage of inhibition for each compound concentration relative to the controls.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
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Data Presentation: Representative IC₅₀ Values for Pyrazole Derivatives Against Various Kinases
| Kinase Target | Representative Pyrazole Derivative | IC₅₀ (µM) | Reference |
| Aurora-A Kinase | N,1,3-triphenyl-1H-pyrazole-4-carboxamide | 0.16 | [10] |
| CDK2 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline | 0.98 | [10] |
| EGFR | Pyrazole derivative 49 | 0.26 | [9] |
| HER-2 | Pyrazole derivative 49 | 0.20 | [9] |
Diagram: Generalized Kinase Inhibition Workflow
Caption: Workflow for an in vitro luminescent kinase assay.
DNA Intercalation and Groove Binding
Some pyrazole derivatives have been shown to exert their anticancer effects by interacting directly with DNA.[11] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Mechanism of Action: The planar aromatic structure of the pyrazole ring, combined with its substituents, can facilitate non-covalent interactions with DNA. These can include:
-
Minor Groove Binding: The molecule fits into the minor groove of the DNA double helix, stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions.
-
Intercalation: The planar pyrazole system inserts itself between the base pairs of the DNA.
The presence of the nitro group on 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole could potentially enhance DNA binding affinity through specific interactions with the DNA backbone or bases.[11]
Potential Pharmacological Targets in Inflammation
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most famous example being the COX-2 selective inhibitor, Celecoxib.[4]
Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of these enzymes is a common strategy for treating inflammatory conditions.
Mechanism of Action: Many pyrazole-based anti-inflammatory drugs act as selective inhibitors of COX-2. The structural features of these molecules allow them to fit into the larger active site of the COX-2 enzyme, while being too bulky to effectively bind to the more constricted active site of the COX-1 isoform. This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. The 3-chlorobenzyl and 5-nitro substituents on the query compound would play a critical role in determining its binding affinity and selectivity for the COX isoforms.
Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorescent)
This protocol measures the peroxidase activity of COX enzymes to determine the inhibitory potential of a compound.
-
Reagent Preparation:
-
Prepare stock solutions of the test compound in DMSO.
-
Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (the substrate) and a fluorogenic probe (e.g., Amplex Red).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate assays).
-
Add the test compound at various concentrations. Include a known selective inhibitor for each isoform as a positive control and a DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a solution of arachidonic acid and the fluorescent probe.
-
Measure the fluorescence intensity at time intervals for 10-20 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Diagram: COX Signaling Pathway
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Conclusion and Future Directions
While specific experimental data for 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole is scarce, the extensive body of research on related pyrazole derivatives provides a strong foundation for predicting its likely pharmacological targets. Based on its structural characteristics, this compound warrants investigation as a potential inhibitor of protein kinases and cyclooxygenase enzymes, making it a candidate for development in oncology and anti-inflammatory applications. Further research, starting with the in vitro assays outlined in this guide, is necessary to elucidate its precise mechanism of action, potency, and selectivity. The exploration of its potential as a DNA-binding agent could also yield valuable insights. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the design of novel therapeutic agents.[3]
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